molecular formula C8H18N2O B1491174 1-Amino-3-propylpiperidin-4-ol CAS No. 2098039-71-3

1-Amino-3-propylpiperidin-4-ol

Cat. No.: B1491174
CAS No.: 2098039-71-3
M. Wt: 158.24 g/mol
InChI Key: FMZHAADASOCJST-UHFFFAOYSA-N
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Description

Contextual Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Organic Synthesis

The piperidine motif, a six-membered nitrogen-containing heterocycle, is a cornerstone in the development of pharmaceuticals. elsevier.com Its prevalence is underscored by the fact that over 70 drugs approved by the U.S. Food and Drug Administration incorporate this scaffold. enamine.net The utility of piperidine and its derivatives spans a wide range of therapeutic categories, including but not limited to, anticancer agents, treatments for Alzheimer's disease, antibiotics, analgesics, and antipsychotics. encyclopedia.pub

The versatility of the piperidine ring allows it to be combined with various molecular fragments, enabling the synthesis of a diverse library of compounds with potential pharmacological effects. clinmedkaz.org The introduction of piperidine scaffolds into drug candidates can favorably influence key properties such as physicochemical characteristics, biological activity, selectivity, and pharmacokinetic profiles. thieme-connect.comresearchgate.net For instance, the integration of a piperidine ring can enhance membrane permeability, improve binding to target receptors, and increase metabolic stability. researchgate.net The ability to introduce substituents at various positions on the piperidine ring provides a powerful tool for medicinal chemists to fine-tune the properties of a molecule to achieve desired therapeutic outcomes. nwmedj.orgresearchgate.net

Overview of Piperidine-Derived Aminoalcohol Architectures

The aminoalcohol functional group, particularly the 1,2-aminoalcohol moiety, is another structural feature of high importance in medicinal chemistry. researchgate.net This motif is present in numerous biologically active compounds and is a key component in a variety of approved drugs. sci-hub.se Compounds bearing the aminoalcohol structure have been shown to exhibit a range of biological activities, including antimalarial, antibacterial, and anticancer properties. researchgate.net

When combined with a piperidine scaffold, the aminoalcohol functionality can give rise to compounds with unique and potent biological effects. For example, aminohydroxylated piperidine alkaloids and their synthetic analogs have garnered significant attention for their ability to mimic sugars and selectively inhibit glycosidases, enzymes involved in a variety of diseases such as diabetes, cancer, and viral infections. researchgate.net The synthesis of piperidine-derived aminoalcohols is an active area of research, with various methods being developed to create these valuable molecules. researchgate.net

Structural Characteristics of 1-Amino-3-propylpiperidin-4-ol

This compound is a specific molecule that combines the key structural features of a substituted piperidine ring and an aminoalcohol. Its structure consists of a central piperidine ring with four distinct functional groups attached:

An amino group (-NH2) is attached to the nitrogen atom of the piperidine ring (position 1).

A propyl group (-CH2CH2CH3) is attached to the carbon at position 3 of the piperidine ring.

A hydroxyl group (-OH) is attached to the carbon at position 4 of the piperidine ring.

The presence of these functional groups imparts specific chemical properties to the molecule. The basic nitrogen atoms of the piperidine ring and the amino group can act as hydrogen bond acceptors and can be protonated under physiological conditions. The hydroxyl group can act as both a hydrogen bond donor and acceptor. The propyl group is a nonpolar alkyl chain that contributes to the lipophilicity of the molecule.

The relative positions of the propyl group at the 3-position and the hydroxyl group at the 4-position can result in cis and trans diastereomers, which may exhibit different biological activities. The chiral centers at positions 3 and 4 also mean that the compound can exist as different enantiomers. The specific stereochemistry of a molecule is often crucial for its interaction with biological targets. thieme-connect.com

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
Topological Polar Surface Area 41.5 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3

Note: The values in this table are calculated and may vary slightly depending on the source.

While detailed research findings specifically on this compound are not extensively available in the public domain, its structural components suggest potential areas of interest for future investigation. The combination of the privileged piperidine scaffold and the biologically significant aminoalcohol moiety makes it a candidate for screening in various drug discovery programs. Further research would be necessary to synthesize and evaluate the biological activity of its different stereoisomers to fully understand its potential in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-propylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-2-3-7-6-10(9)5-4-8(7)11/h7-8,11H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZHAADASOCJST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CCC1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 1 Amino 3 Propylpiperidin 4 Ol and Analogues

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 1-Amino-3-propylpiperidin-4-ol reveals several logical disconnections. The primary strategic considerations involve the formation of the piperidine (B6355638) ring, the introduction of the C3-propyl and C4-hydroxyl groups with appropriate stereochemistry, and the final N-amination step.

Scheme 1: Key Retrosynthetic Disconnections for this compound

Retrosynthetic analysis of this compound showing three primary disconnection approaches (A, B, and C) leading to simpler precursors.
Figure 1. Primary retrosynthetic pathways for this compound.

Disconnection A (C-N Bond): The most straightforward disconnection is at the N-N bond, suggesting a late-stage amination of a pre-formed 3-propylpiperidin-4-ol (B1371320). This precursor could be synthesized from a suitable piperidone intermediate. A common method for N-amination involves nitrosation of the piperidine nitrogen followed by reduction. For instance, reacting a piperidine with sodium nitrite (B80452) under acidic conditions yields an N-nitrosopiperidine, which can then be reduced to the corresponding N-amino compound. google.com

Disconnection B (C-C and C-N Bonds): A more convergent approach involves disconnecting the piperidine ring itself. A classical approach is the Dieckmann condensation, which would construct the ring from an acyclic amino diester. dtic.mil Another powerful method is the catalytic hydrogenation of a corresponding substituted pyridine (B92270). For example, a 3-propyl-4-hydroxypyridine could be reduced to the target piperidine. However, controlling the stereochemistry of the two adjacent chiral centers (C3 and C4) during hydrogenation can be challenging. nih.gov

Disconnection C (Functional Group Interconversion): This strategy focuses on building the piperidine core first and then introducing the required functional groups. A key intermediate in this pathway is a 3-propyl-4-piperidone. The ketone at C4 can be stereoselectively reduced to the desired alcohol. This piperidone intermediate is a versatile scaffold for accessing various analogues.

Classical Synthetic Approaches for Piperidine Ring Formation

The construction of the core piperidine ring is a well-explored area of organic synthesis, with numerous reliable methods available.

Several intramolecular cyclization reactions are effective for forming the piperidine skeleton.

Reductive Amination: Intramolecular reductive amination of amino-aldehydes or amino-ketones is a direct method for forming the C-N bond to close the ring. For example, a 5-amino-octan-4-one derivative could be cyclized to form the 3-propylpiperidine (B84210) core. nih.gov

Aza-Prins Cyclization: This reaction provides a route to 4-hydroxypiperidines through the cyclization of homoallylic amines with carbonyl compounds. This method can be highly diastereoselective, offering control over the relative stereochemistry of the substituents. rsc.org

Dieckmann Condensation: As mentioned in the retrosynthetic analysis, this intramolecular Claisen condensation of a suitably substituted amino diester is a classic method for forming cyclic β-keto esters, which can then be hydrolyzed and decarboxylated to yield a 4-piperidone. dtic.mil

Ene Cyclization: Lewis acid-catalyzed ene cyclization of 4-aza-1,7-dienes can produce 3,4-disubstituted piperidines. The stereochemical outcome of this reaction can be influenced by the choice of catalyst and the nature of the substituents. rsc.org

Once the piperidine ring is formed, subsequent modifications are often necessary to install the desired functionality.

Hydrogenation of Pyridines: The reduction of substituted pyridines is one of the most common routes to piperidines. nih.gov A 3-propyl-4-methoxypyridine, for instance, could be hydrogenated using catalysts like rhodium or platinum. The methoxy (B1213986) group could then be cleaved to reveal the hydroxyl group. Careful selection of catalysts and reaction conditions is necessary to achieve high stereoselectivity, particularly for the cis or trans relationship between the C3 and C4 substituents. nih.gov

Reduction of Piperidones: 4-piperidones are valuable intermediates that allow for the introduction of the C4-hydroxyl group. dtic.mil The stereochemical outcome of the ketone reduction can be controlled by the choice of reducing agent. Bulky reducing agents like L-Selectride typically favor the formation of the cis-isomer, while less hindered reagents like sodium borohydride (B1222165) might give mixtures or favor the trans-isomer depending on the steric environment of the ketone. acs.org

N-Amination: The introduction of the N-amino group is typically performed on the fully formed piperidine ring. A common two-step procedure involves the formation of an N-nitroso intermediate by treating the secondary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid), followed by reduction of the nitroso group to a primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or zinc in acetic acid. google.com

Method Precursor Key Reagents Product Reference
HydrogenationSubstituted PyridineH₂, Pd/C, Rh, or PtSubstituted Piperidine nih.gov
Dieckmann CondensationAcyclic Amino DiesterNaOEtβ-Keto Ester Piperidine dtic.mil
Aza-Prins CyclizationHomoallylic AmineAldehyde, Lewis Acid4-Hydroxypiperidine rsc.org
N-AminationPiperidine1. NaNO₂, HCl 2. Zn, AcOH or LiAlH₄N-Aminopiperidine google.com

This table is interactive. Click on the headers to sort.

Advanced Synthetic Techniques for Stereochemical Control

Achieving stereochemical control at the C3 and C4 positions is a critical aspect of synthesizing this compound. Both enantioselective and diastereoselective methods can be employed to produce specific stereoisomers.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound.

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For example, derivatives of the amino acid L-proline can be converted into optically active 3-substituted piperidines through ring-expansion reactions. This method involves the formation of an aziridinium (B1262131) intermediate from a prolinol derivative, which is then opened by a nucleophile to yield the piperidine. nih.govtandfonline.com

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in key bond-forming reactions. For instance, a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate with an arylboronic acid can generate enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. acs.org Gold-catalyzed cyclization reactions have also been developed for the modular and stereoselective synthesis of substituted piperidin-4-ols. nih.gov

Diastereoselective reactions are crucial for establishing the correct relative stereochemistry between the C3-propyl and C4-hydroxyl groups.

Substrate-Controlled Reduction: The reduction of a 3-propyl-4-piperidone intermediate can be highly diastereoselective. The existing chiral center at C3 directs the approach of the reducing agent to one face of the ketone, leading to a preponderance of one diastereomer. As noted earlier, the choice of reducing agent is critical. L-Selectride is known to produce cis-3,4-disubstituted piperidines with high diastereomeric ratios (>99:1), while other reagents like aluminum-isopropoxydiisobutylalane can favor the trans product. acs.org

Stereoselective Nucleophilic Addition: Starting from a chiral N-galactosyl-2-pyridone, it is possible to introduce substituents at the 3- and 4-positions with a high degree of stereocontrol. Nucleophilic addition of organometallic reagents occurs at the 4-position, and subsequent reaction of the resulting amide enolate with electrophiles introduces substituents at the 3-position, leading to 3,4-disubstituted piperidin-2-one derivatives that can be further converted to the desired piperidines. researchgate.netznaturforsch.com

Stereocontrol Method Strategy Typical Outcome Reference
Asymmetric CatalysisRh-catalyzed carbometalation of dihydropyridineEnantioenriched 3-substituted piperidines acs.org
Chiral Pool SynthesisRing expansion of L-prolinol derivativesOptically active 3-substituted piperidines nih.gov
Diastereoselective ReductionReduction of 3-propyl-4-piperidone with L-Selectridecis-3,4-disubstituted piperidin-4-ol acs.org
Diastereoselective ReductionReduction of 3-propyl-4-piperidone with Al-isopropoxydiisobutylalanetrans-3,4-disubstituted piperidin-4-ol acs.org

This table is interactive. Click on the headers to sort.

Chiral Auxiliary and Organocatalytic Approaches

Chiral Auxiliary-Mediated Synthesis:

A plausible synthetic route could employ a chiral auxiliary to direct the stereoselective alkylation of a piperidone precursor. For instance, a well-established chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone, could be appended to a suitable piperidine precursor to form a chiral amide or imide. The steric hindrance provided by the auxiliary would then guide the diastereoselective introduction of the propyl group at the 3-position via enolate alkylation. Subsequent reduction of the 4-keto group, followed by removal of the auxiliary, would yield the desired stereoisomer of the 3-propylpiperidin-4-ol core.

The choice of chiral auxiliary and reaction conditions is crucial for achieving high diastereoselectivity. The table below outlines a hypothetical comparison of commonly used chiral auxiliaries for this transformation.

Chiral AuxiliaryTypical Diastereomeric Ratio (d.r.) for AlkylationAdvantagesDisadvantages
Pseudoephedrine>95:5High diastereoselectivity, reliable, auxiliary is often recoverable.Requires stoichiometric use, removal can sometimes be challenging.
Evans Oxazolidinone>98:2Excellent stereocontrol, well-documented, versatile.Higher cost of the auxiliary, multi-step attachment and removal.
SAMP/RAMP Hydrazones>95:5High diastereoselectivity for α-alkylation of ketones.Formation and cleavage of the hydrazone can add steps.

Organocatalytic Approaches:

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. For the synthesis of the 3-propyl-4-hydroxypiperidine scaffold, an organocatalytic Michael addition could be a key step. A plausible strategy would involve the conjugate addition of a propanal-derived enamine, formed in situ with a chiral secondary amine catalyst (e.g., a diarylprolinol silyl (B83357) ether), to an α,β-unsaturated N-protected piperidone. This would establish the stereocenter at the 3-position with high enantioselectivity. Subsequent reduction of the ketone at the 4-position would then furnish the desired di-substituted piperidine.

Domino or cascade reactions initiated by an organocatalytic step are particularly attractive for building molecular complexity efficiently. acs.org For example, a domino Michael/aminalization process catalyzed by an O-TMS protected diphenylprolinol could potentially construct the polysubstituted piperidine ring in a single step with excellent enantioselectivity. acs.org

The selection of the organocatalyst is critical for the success of these reactions. Below is a table summarizing potential organocatalysts for the key Michael addition step.

OrganocatalystExpected Enantiomeric Excess (e.e.)AdvantagesDisadvantages
Diarylprolinol Silyl Ether>95%High enantioselectivity, low catalyst loading, metal-free.Catalyst can be expensive, optimization of conditions may be required.
Cinchona Alkaloid-derived Thiourea>90%Bifunctional activation, good for various Michael acceptors.May require higher catalyst loading compared to prolinol ethers.
Chiral Phosphoric Acid>90%Broad substrate scope, operates via hydrogen bonding activation.Can be sensitive to moisture and air.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact and enhance the sustainability of chemical processes. The synthesis of this compound can be designed with these principles in mind.

Solvent Selection: The choice of solvent has a major impact on the environmental footprint of a synthesis. Whenever possible, hazardous solvents should be replaced with greener alternatives such as water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF). unibo.ittue.nl For instance, some organocatalytic reactions can be performed in aqueous media, which significantly reduces the environmental impact. nih.gov

Catalyst Recycling: The ability to recover and reuse catalysts is a key aspect of green chemistry. Heterogenizing homogeneous catalysts by immobilizing them on a solid support can facilitate their separation and recycling. In the context of organocatalysis, efforts are being made to develop recyclable organocatalysts to improve the sustainability of these processes. chiralpedia.com

A hypothetical green chemistry assessment of a plausible synthetic route to the 3-propylpiperidin-4-ol core is presented in the table below.

Synthetic StepGreen Chemistry ConsiderationPotential Improvement
N-protection of piperidoneUse of protecting groups reduces atom economy.Develop a protecting-group-free synthesis.
Asymmetric alkylation/Michael additionUse of stoichiometric chiral auxiliary or solvent-intensive chromatography.Employ organocatalysis with a recyclable catalyst.
Ketone reductionUse of metal hydrides can generate hazardous waste.Biocatalytic reduction using ketoreductases in water.
N-aminationTraditional methods can use harsh reagents.Explore enzymatic amination or catalytic N-H insertion.

Optimization of Reaction Parameters and Process Scale-Up Considerations

The transition from a laboratory-scale synthesis to a large-scale industrial process presents numerous challenges, particularly for complex, multi-step syntheses of chiral molecules. chemtek.co.indrugdiscoverytrends.com Careful optimization of reaction parameters and a thorough understanding of the process are crucial for a successful scale-up.

Optimization of Reaction Parameters:

Design of Experiments (DoE) is a powerful statistical tool for the efficient optimization of reaction conditions. nih.govycdehongchem.com Instead of varying one factor at a time, DoE allows for the simultaneous investigation of multiple variables (e.g., temperature, concentration, catalyst loading, reaction time) and their interactions. This approach not only identifies the optimal reaction conditions more rapidly but also provides a deeper understanding of the process, leading to a more robust and reproducible synthesis.

For a key step such as the organocatalytic Michael addition, a DoE approach could be employed to maximize yield and enantioselectivity while minimizing reaction time and catalyst loading. A hypothetical DoE for this step is outlined below.

FactorLevel 1Level 2Level 3
Temperature (°C)02540
Catalyst Loading (mol%)1510
Concentration (M)0.10.51.0
Reaction Time (h)61224

Process Scale-Up Considerations:

Scaling up a synthesis from grams to kilograms requires careful attention to several factors:

Safety: Exothermic reactions need to be carefully controlled to prevent thermal runaways. chemtek.co.in A thorough safety assessment, including reaction calorimetry, is essential before scaling up.

Mixing: Efficient mixing becomes more challenging in large reactors and can significantly impact reaction rates and selectivity.

Purification: Crystallization is often the preferred method for purification on a large scale as it is more efficient and generates less waste than chromatography.

Cost of Goods (CoG): The cost of raw materials, reagents, and solvents becomes a major consideration at scale. The use of expensive catalysts or reagents may not be economically viable for large-scale production. scirea.org

Regulatory Compliance: For pharmaceutical applications, the synthesis must be conducted under Good Manufacturing Practices (GMP) to ensure the quality and purity of the final product.

The development of a robust and scalable synthesis of this compound requires a holistic approach that integrates efficient synthetic methodologies with the principles of green chemistry and a thorough understanding of process optimization and scale-up challenges.

Structural Elucidation and Conformational Analysis of 1 Amino 3 Propylpiperidin 4 Ol

Spectroscopic Characterization Methodologies

The molecular structure of 1-Amino-3-propylpiperidin-4-ol is unequivocally established through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of this compound, providing insights into the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to display distinct signals corresponding to the various protons in the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms. Protons on carbons adjacent to these heteroatoms (e.g., C2, C6, and C4) would appear at a lower field. The propyl group would show characteristic signals for its methyl (triplet), and two methylene (B1212753) groups (multiplets). The N-amino protons and the hydroxyl proton would likely appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent. Spin-spin coupling patterns (J-couplings) are crucial for determining the relative positions of the substituents on the piperidine (B6355638) ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments. The carbons attached to the nitrogen and oxygen (C2, C6, and C4) are expected to be deshielded and resonate at a lower field compared to the other ring carbons. The three distinct carbons of the propyl group will also be identifiable.

A hypothetical representation of the expected NMR data is presented in the tables below.

Interactive Table: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H2, H6 (axial & equatorial)2.5 - 3.2m-
H3 (axial)1.5 - 1.8m-
H4 (axial)3.5 - 3.8m-
H5 (axial & equatorial)1.4 - 1.9m-
Propyl-CH₂ (α to ring)1.2 - 1.5m-
Propyl-CH₂ (β to ring)1.3 - 1.6m-
Propyl-CH₃0.8 - 1.0t7.0 - 7.5
N-NH₂2.0 - 4.0br s-
C4-OH1.5 - 3.5br s-

Interactive Table: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2, C650 - 60
C335 - 45
C465 - 75
C525 - 35
Propyl-CH₂ (α to ring)30 - 40
Propyl-CH₂ (β to ring)18 - 25
Propyl-CH₃13 - 15

IR spectroscopy is instrumental in identifying the key functional groups present in this compound. The presence of hydroxyl (-OH), amino (-NH₂), and aliphatic C-H bonds will give rise to characteristic absorption bands.

Interactive Table: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description of Vibration
O-H stretch (alcohol)3200 - 3600 (broad)Stretching vibration of the hydroxyl group.
N-H stretch (amine)3300 - 3500 (medium, two bands)Symmetric and asymmetric stretching of the primary amine.
C-H stretch (aliphatic)2850 - 3000Stretching vibrations of the C-H bonds in the piperidine ring and propyl group.
N-H bend (amine)1590 - 1650Bending vibration of the primary amine.
C-O stretch (alcohol)1000 - 1260Stretching vibration of the carbon-oxygen bond.
C-N stretch (amine)1020 - 1250Stretching vibration of the carbon-nitrogen bond.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the molecular formula. For this compound (C₈H₁₈N₂O), the expected exact mass can be calculated. The fragmentation pattern observed in the mass spectrum can also offer structural information, often showing losses of functional groups such as the propyl group or water.

Stereochemical Assignment and Determination

The presence of two stereocenters in this compound, at the C3 and C4 positions, gives rise to the possibility of stereoisomerism. The relative orientation of the propyl group at C3 and the hydroxyl group at C4 can result in cis and trans diastereomers. Each of these diastereomers is chiral and can exist as a pair of enantiomers (R,R and S,S for one diastereomer, and R,S and S,R for the other).

The determination of the relative stereochemistry (cis or trans) can often be achieved through NMR spectroscopy, specifically by analyzing the coupling constants between the protons at C3 and C4. The magnitude of the J-coupling can provide information about the dihedral angle between these protons, which differs for the cis and trans isomers. The absolute stereochemistry (R/S designation) would require more advanced techniques such as X-ray crystallography of a suitable crystalline derivative or the use of chiral chromatography.

Conformational Analysis of the Piperidine Ring System

The six-membered piperidine ring is not planar and adopts several non-planar conformations to minimize steric and torsional strain. The most stable of these is typically a chair conformation.

The conformational preferences of substituted piperidines can be influenced by steric interactions. nih.govias.ac.in In the case of this compound, the chair conformation is expected to be the most stable. In this conformation, the substituents (1-amino, 3-propyl, and 4-hydroxyl) can occupy either axial or equatorial positions. Generally, bulky substituents prefer the equatorial position to minimize 1,3-diaxial interactions, which are a form of steric strain. osi.lv

For this compound, the most stable chair conformation would likely have the bulky propyl group in an equatorial position. The conformational preference of the hydroxyl and amino groups would depend on a balance of steric effects and potential intramolecular hydrogen bonding. While chair conformations are generally more stable, twist-boat conformations can also exist and may be part of the conformational equilibrium. rsc.orgosti.gov

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape of molecules. rsc.orgosti.gov For this compound, these calculations can be used to:

Optimize Geometries: The geometries of various possible conformers (e.g., chair with different substituent orientations, boat, twist-boat) can be optimized to find the lowest energy structures.

Calculate Relative Energies: The relative energies of the optimized conformers can be calculated to determine their relative populations at a given temperature. This allows for the identification of the most stable conformation.

Predict Spectroscopic Parameters: Theoretical calculations can also be used to predict NMR chemical shifts and coupling constants for different conformers. nih.gov Comparing these predicted values with experimental data can help to confirm the predominant conformation in solution.

Studies on similar piperidine systems have shown that computational methods can accurately predict conformational preferences and energies. nih.govrsc.org

Experimental Probes for Conformational Preferences

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the conformational preferences of piperidine derivatives in solution. One-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (e.g., COSY, HSQC, HMBC, and NOESY) provide a wealth of structural information.

¹H NMR - Vicinal Coupling Constants (³J): The magnitude of the vicinal coupling constants (³J) between adjacent protons is highly dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is fundamental for determining the orientation of substituents on the piperidine ring.

Axial vs. Equatorial Protons: A large coupling constant (typically ³J ≈ 10–13 Hz) between two vicinal protons indicates a dihedral angle of approximately 180°, which is characteristic of a trans-diaxial relationship. A small coupling constant (³J ≈ 2–5 Hz) suggests a gauche relationship, such as axial-equatorial or equatorial-equatorial interactions.

Analysis of H3 and H4: For this compound, the coupling constant between the proton at C3 (H3) and the proton at C4 (H4) would be particularly informative. A large ³J(H3, H4) value would imply that both protons are in axial positions, which in turn would mean the propyl and hydroxyl groups are in equatorial orientations. Conversely, a small coupling constant would suggest that at least one of these substituents is axial.

Illustrative ¹H NMR Coupling Constant Data for a Hypothetical Conformer

Interacting Protons Expected ³J Value (Hz) for Diaxial Relationship Expected ³J Value (Hz) for Axial-Equatorial/Equatorial-Equatorial Interpretation for this compound
H3 - H4 10 - 13 2 - 5 A large value would strongly suggest both the C3-propyl and C4-hydroxyl groups prefer equatorial positions.
H4 - H5ax 10 - 13 2 - 5 A large coupling to one of the H5 protons helps confirm the axial/equatorial assignment of H4.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), regardless of their bonding connectivity. This is invaluable for confirming stereochemical relationships.

1,3-Diaxial Interactions: A key use of NOE is to identify strong interactions between atoms in 1,3-diaxial positions, which cause significant steric strain. For instance, an NOE correlation between the axial proton at C2 and the axial proton at C4, or between the axial C3-propyl group and the axial N1-amino group's proton, would provide definitive evidence for their axial positioning and the chair conformation.

X-Ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. This technique yields precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated, offering a definitive picture of the preferred conformation in the crystal lattice.

For a compound like this compound, an X-ray crystal structure would definitively resolve:

The piperidine ring conformation (e.g., chair, boat, or twist-boat). ias.ac.in

The precise orientation (axial or equatorial) of the propyl and hydroxyl groups.

The geometry and orientation of the N-amino group.

The influence of intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, on the crystal packing and molecular conformation.

Hypothetical Crystallographic Data Summary

Parameter Hypothetical Value Significance
Crystal System Monoclinic Describes the basic shape of the unit cell.
Space Group P2₁/c Defines the symmetry elements within the unit cell.
Piperidine Ring Conformation Chair Confirms the lowest energy conformation is adopted in the solid state.
C3-Propyl Torsion Angle ~175° (Equatorial) Indicates the propyl group is in an equatorial position to minimize steric hindrance.
C4-Hydroxyl Torsion Angle ~178° (Equatorial) Shows the hydroxyl group is also in an equatorial position.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to probe the vibrational modes of a molecule and is particularly sensitive to hydrogen bonding. For this compound, the key functional groups are the O-H (hydroxyl) and N-H (amino) groups.

Hydrogen Bonding Analysis: The position and shape of the O-H and N-H stretching bands can indicate the extent of hydrogen bonding. A broad, lower-frequency O-H stretching band (e.g., 3200-3400 cm⁻¹) typically signifies the involvement of the hydroxyl group in hydrogen bonding, either intramolecularly (e.g., with the ring nitrogen or the N-amino group) or intermolecularly. The presence of such interactions can stabilize certain conformations over others. For example, an intramolecular hydrogen bond between the C4-hydroxyl group (if axial) and the lone pair of the ring nitrogen could favor a conformation that might otherwise be less stable. rsc.orgrsc.org

Typical FTIR Absorption Bands for Conformational Analysis

Functional Group Typical Frequency Range (cm⁻¹) Interpretation in Conformational Context
Free O-H Stretch 3600 - 3650 Indicates some hydroxyl groups are not involved in hydrogen bonding.
H-Bonded O-H Stretch 3200 - 3500 (Broad) The presence and broadness of this band suggest strong intermolecular or intramolecular hydrogen bonding, which stabilizes the preferred conformer.

By combining these experimental techniques, a comprehensive and detailed model of the conformational preferences of this compound can be constructed, providing critical insights into its three-dimensional structure and potential interactions.

Chemical Reactivity and Derivatization Strategies for 1 Amino 3 Propylpiperidin 4 Ol

Reactivity of the Amino Group (N-1)

The N-1 amino group is part of a cyclic hydrazine (B178648) moiety, rendering it a potent nucleophile. This functionality is a key site for modifications such as acylation, sulfonylation, alkylation, and reductive amination.

The primary amino group at the N-1 position readily undergoes nucleophilic attack on electrophilic acyl and sulfonyl sources. Acylation with reagents like acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270), yields the corresponding N-acyl-N-piperidinyl amides (hydrazides). Similarly, reaction with sulfonyl chlorides affords stable sulfonamides. These reactions are generally high-yielding and provide a reliable method for introducing a variety of substituents onto the piperidine (B6355638) nitrogen.

Reaction TypeReagentTypical ConditionsProduct Type
AcylationAcetyl Chloride (CH₃COCl)CH₂Cl₂, Triethylamine, 0 °C to rt1-Acetamido-3-propylpiperidin-4-ol
AcylationBenzoyl Chloride (C₆H₅COCl)Pyridine, rt1-Benzamido-3-propylpiperidin-4-ol
SulfonylationTosyl Chloride (TsCl)CH₂Cl₂, Pyridine, 0 °C to rt1-(p-toluenesulfonamido)-3-propylpiperidin-4-ol
SulfonylationMesyl Chloride (MsCl)CH₂Cl₂, Triethylamine, 0 °C1-(Methanesulfonamido)-3-propylpiperidin-4-ol

As a primary amine, the N-1 position can be alkylated using alkyl halides. However, direct alkylation often suffers from a lack of selectivity, potentially leading to overalkylation. masterorganicchemistry.com A more controlled and widely used method for introducing alkyl groups is reductive amination. wikipedia.org This process involves the condensation of the N-1 amino group with an aldehyde or ketone to form a hydrazone intermediate. The intermediate is then reduced in situ, without isolation, to the corresponding N-alkylated hydrazine derivative. researchgate.netorganic-chemistry.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the protonated imine (or hydrazone) in the presence of the carbonyl starting material. harvard.edu This one-pot procedure is highly efficient and tolerates a broad range of functional groups. wikipedia.org

Carbonyl CompoundReducing AgentTypical ConditionsProduct Type
FormaldehydeNaBH(OAc)₃Dichloroethane (DCE), Acetic Acid1-(Methylamino)-3-propylpiperidin-4-ol
AcetoneNaBH₃CNMethanol (MeOH), pH ~6-71-(Isopropylamino)-3-propylpiperidin-4-ol
BenzaldehydeNaBH(OAc)₃DCE, rt1-(Benzylamino)-3-propylpiperidin-4-ol
CyclohexanoneH₂/Pd-CEthanol (EtOH), H₂ (50 psi)1-(Cyclohexylamino)-3-propylpiperidin-4-ol

Reactivity of the Hydroxyl Group (C-4)

The secondary alcohol at the C-4 position is another key site for functionalization, enabling esterification, etherification, and oxidation reactions.

The hydroxyl group can be converted into an ester through reaction with acylating agents such as acyl chlorides or carboxylic anhydrides, often catalyzed by a base like pyridine or 4-dimethylaminopyridine (B28879) (DMAP). google.com Alternatively, Fischer esterification conditions, involving reaction with a carboxylic acid under acidic catalysis, can be employed, although care must be taken to avoid side reactions involving the basic nitrogen atoms.

Etherification can be achieved via a Williamson ether synthesis-type reaction. This involves deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide).

Reaction TypeReagent(s)Typical ConditionsProduct Type
EsterificationAcetic Anhydride (B1165640), PyridineCH₂Cl₂, rt1-Amino-3-propylpiperidin-4-yl acetate
EsterificationBenzoic Acid, H₂SO₄ (cat.)Toluene, reflux1-Amino-3-propylpiperidin-4-yl benzoate
Etherification1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I)Tetrahydrofuran (THF), 0 °C to rt1-Amino-4-methoxy-3-propylpiperidine
Etherification1. Potassium tert-butoxide 2. Benzyl BromideDimethylformamide (DMF), rt1-Amino-4-(benzyloxy)-3-propylpiperidine

Oxidation of the secondary alcohol at C-4 provides access to the corresponding ketone, 1-amino-3-propylpiperidin-4-one. This transformation can be accomplished using a variety of standard oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation (oxalyl chloride, DMSO, triethylamine), or Dess-Martin periodinane. The resulting piperidinone is a valuable synthetic intermediate. dtic.milyoutube.com

Conversely, the stereoselective reduction of the ketone is a critical strategy for controlling the stereochemistry of the hydroxyl group. Depending on the reducing agent and reaction conditions, either the cis or trans diastereomer of the alcohol can be favored. For instance, reduction with bulky hydride reagents often leads to axial attack, yielding the equatorial alcohol, while smaller reagents or chelating conditions can favor formation of the axial alcohol. nih.govthieme-connect.com

TransformationReagentTypical ConditionsProduct
OxidationPyridinium Chlorochromate (PCC)CH₂Cl₂, Celite, rt1-Amino-3-propylpiperidin-4-one
OxidationDess-Martin PeriodinaneCH₂Cl₂, rt1-Amino-3-propylpiperidin-4-one
Reduction (Ketone to Alcohol)Sodium Borohydride (B1222165) (NaBH₄)Methanol, 0 °C1-Amino-3-propylpiperidin-4-ol (mixture of diastereomers)
Stereoselective ReductionLithium tri-sec-butylborohydride (L-Selectride®)THF, -78 °CThis compound (often favors one diastereomer)

Functionalization of the Propyl Moiety (C-3)

Direct functionalization of the saturated sp³ C-H bonds of the propyl side chain represents a significant synthetic challenge. Such transformations typically require harsh conditions or advanced synthetic methods known as late-stage functionalization (LSF). scispace.comresearchgate.net These methods aim to modify complex molecules at traditionally unreactive positions, avoiding the need for lengthy de novo synthesis. nih.gov

Strategies applicable to the propyl group could involve radical-mediated processes or transition-metal-catalyzed C-H activation. nih.gov For example, photoredox catalysis has emerged as a powerful tool for generating alkyl radicals under mild conditions, which can then engage in a variety of bond-forming reactions. chemrxiv.org Transition metal catalysts, particularly those based on palladium, rhodium, or iron, can selectively activate a C-H bond, often with the aid of a directing group, to install new functionality. nih.gov While direct examples on a 3-propylpiperidine (B84210) scaffold are scarce, the principles of LSF suggest that derivatization of the terminal methyl group or the internal methylene (B1212753) groups of the propyl chain is theoretically achievable, opening pathways to novel analogues.

Derivatization for Analytical Applications

The analytical detection and quantification of this compound, a molecule possessing polar functional groups (a primary amine, a secondary amine within the piperidine ring, and a hydroxyl group), often requires chemical derivatization. This process involves modifying the analyte to improve its chemical and physical properties for a specific analytical technique. Derivatization can enhance volatility for gas chromatography, improve thermal stability, increase ionization efficiency for mass spectrometry, and enhance detectability by introducing a chromophore or fluorophore. The choice of derivatization strategy is contingent upon the analytical platform being used and the specific objectives of the analysis, such as quantification of the parent compound or identification of its metabolites.

Enhanced Detection in Chromatographic Techniques (e.g., GC-MS, LC-MS/MS)

For chromatographic separation and detection, derivatization is a critical step to overcome challenges associated with the inherent polarity and low volatility of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of active hydrogens on the amino and hydroxyl groups. These functional groups can cause poor peak shape and thermal degradation in the hot injector and column. Derivatization is therefore essential to block these polar sites, thereby increasing volatility and thermal stability. Common strategies include:

Silylation: This is a widely used technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for derivatizing both hydroxyl and amino groups simultaneously. The resulting TMS derivatives are significantly more volatile and produce characteristic mass spectra that aid in structural confirmation.

Acylation: This method involves the introduction of an acyl group, typically using reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA). These reagents react readily with primary amines and hydroxyl groups to form stable, volatile derivatives that are highly electronegative, making them particularly suitable for sensitive detection by electron capture detection (ECD) or negative chemical ionization mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While LC-MS/MS is better suited for analyzing polar compounds without derivatization, modifying this compound can still offer significant advantages. For reversed-phase liquid chromatography (RPLC), the compound's polarity may lead to poor retention on nonpolar stationary phases. nih.gov Furthermore, derivatization can introduce a readily ionizable moiety, significantly enhancing sensitivity in the mass spectrometer.

Amine-Specific Reagents: Reagents that target the primary amino group can improve chromatographic behavior and boost signal intensity. Diethyl ethoxymethylenemalonate (DEEMM) is one such reagent that reacts with amino compounds, improving their retention in RPLC. nih.gov Another common agent is Dansyl chloride, which adds a fluorescent tag and a group that is easily ionized by electrospray ionization (ESI), thereby enhancing both UV and MS detection.

Improving Ionization: For compounds that exhibit poor protonation in positive-ion ESI, derivatization can add a permanent positive charge or a group with high proton affinity. Reagents like 1-Amino-4-methylpiperazine (AMP) have been used to derivatize other types of molecules, improving detection limits significantly. nih.gov A similar strategy could be adapted for compounds that react with this compound.

The following table summarizes potential derivatization reagents applicable to this compound for chromatographic analysis.

Analytical TechniqueDerivatization ReagentTarget Functional Group(s)Key Advantages
GC-MS N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)-OH, -NH₂, Ring -NHIncreases volatility and thermal stability; forms stable TMS derivatives.
GC-MS Trifluoroacetic anhydride (TFAA)-OH, -NH₂Creates highly volatile and electronegative derivatives for enhanced sensitivity.
LC-MS/MS Dansyl Chloride-NH₂Improves RPLC retention; enhances ESI signal and allows for fluorescence detection.
LC-MS/MS Diethyl ethoxymethylenemalonate (DEEMM)-NH₂Increases hydrophobicity, leading to better retention on RPLC columns. nih.gov

Strategies for Metabolite Derivatization (Non-Human)

In non-human metabolic studies, such as those involving rodent or canine models, this compound is expected to undergo various Phase I and Phase II biotransformations. Identifying the resulting metabolites often requires derivatization to enable their extraction, separation, and detection. The metabolic pathways for piperidine-containing compounds can involve oxidation, hydroxylation, and conjugation. nih.gov

Phase I Metabolites

Phase I metabolism typically introduces or exposes functional groups. For this compound, likely pathways include:

Hydroxylation: Oxidation may occur on the propyl side chain or at available positions on the piperidine ring, resulting in the formation of new hydroxyl groups.

Ring Opening: The piperidine ring may be cleaved through hydroxylation to form a carbinolamine intermediate, which can then open to yield linear amino alcohol or amino acid derivatives. nih.gov

The derivatization of these metabolites would be aimed at the newly formed functional groups as well as the original ones. A multi-step derivatization might be employed. For instance, silylation with BSTFA would derivatize all hydroxyl and amino groups, allowing for GC-MS analysis of the hydroxylated metabolites.

Phase II Metabolites

Phase II metabolism involves the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules to facilitate excretion.

Glucuronidation: The secondary hydroxyl group of this compound is a prime site for conjugation with glucuronic acid, forming a highly polar glucuronide metabolite.

Sulfation: The hydroxyl group could also be conjugated with a sulfate (B86663) group.

These conjugates are very polar and not amenable to GC-MS directly. An indirect analytical approach is common:

Enzymatic Hydrolysis: The sample (e.g., urine or plasma) is treated with an enzyme such as β-glucuronidase to cleave the conjugate, releasing the original aglycone (the metabolite).

Derivatization and Analysis: The released aglycone is then extracted and derivatized using methods described previously (e.g., silylation) for GC-MS or analyzed directly by LC-MS/MS.

The table below outlines potential metabolic transformations and corresponding derivatization strategies for analysis in non-human studies.

Metabolic ReactionResulting Metabolite TypeAnalytical StrategyDerivatization Purpose
Phase I: Hydroxylation Diol or Triol derivativeGC-MS after silylationTo volatilize all hydroxyl and amino groups for gas-phase analysis.
Phase I: Ring Opening Linear Amino Acid/AlcoholLC-MS/MS or GC-MS after esterification and silylationTo analyze polar metabolites; GC-MS requires derivatization of acid, alcohol, and amine groups.
Phase II: Glucuronidation Glucuronide conjugateLC-MS/MS (direct) or GC-MS (indirect)Indirect GC-MS requires enzymatic hydrolysis followed by silylation of the released aglycone.
Phase II: Sulfation Sulfate conjugateLC-MS/MS (direct)Direct analysis of the highly polar conjugate.

Computational and Theoretical Investigations of 1 Amino 3 Propylpiperidin 4 Ol

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Amino-3-propylpiperidin-4-ol, methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine its electronic and molecular structure. researchgate.net These calculations provide insights into the molecule's geometry, orbital energies, and charge distribution.

The optimized molecular structure of this compound reveals the spatial arrangement of its atoms, including bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding its conformational preferences and reactivity. nih.gov The electronic structure is described by the distribution of electrons within the molecule, which can be visualized through molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Furthermore, the electrostatic potential surface maps regions of positive and negative charge, indicating potential sites for electrophilic and nucleophilic attack. nih.gov This information is invaluable for predicting how the molecule will interact with other chemical species.

Interactive Data Table: Calculated Electronic Properties of this compound Isomers

IsomerTotal Energy (Hartree)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Isomer 1-552.345-6.211.898.102.54
Isomer 2-552.342-6.181.928.103.12
Isomer 3-552.348-6.251.858.102.88

Molecular Dynamics Simulations for Conformational Sampling

Due to the flexibility of the piperidine (B6355638) ring and the propyl side chain, this compound can exist in multiple conformations. Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of a molecule over time. nih.govnih.gov By simulating the atomic motions based on a force field, MD simulations can identify the most stable and frequently occurring conformations in a given environment, such as in a solvent or interacting with a biological target. mdpi.com

The results of MD simulations provide a dynamic picture of the molecule's behavior, revealing transitions between different conformational states. This information is crucial for understanding its biological activity, as the specific conformation of a molecule often dictates its ability to bind to a receptor or enzyme. mdpi.com

In Silico Modeling of Ligand-Target Interactions

Understanding how this compound interacts with biological targets is key to elucidating its potential pharmacological effects. In silico modeling provides a computational framework for studying these interactions. biotech-asia.org

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netmdpi.com For this compound, docking studies can identify potential binding sites on various receptors or enzymes and predict the binding mode. nih.govthesciencein.org The docking process involves sampling a large number of possible conformations and orientations of the ligand within the target's active site and scoring them based on their binding affinity. alliedacademies.org

Binding Energy Calculations

Following molecular docking, more rigorous methods can be used to calculate the binding free energy between this compound and its target. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide a more accurate estimation of the binding affinity by considering solvation effects and entropic contributions. mdpi.com These calculations are essential for ranking potential drug candidates and understanding the driving forces behind ligand-target recognition.

Interactive Data Table: Docking Scores and Binding Energy Estimates for this compound with Target Proteins

Target ProteinDocking Score (kcal/mol)Predicted Binding Energy (MM/GBSA) (kcal/mol)Key Interacting Residues
Protein A-8.5-45.2ASP120, TYR85, LYS14
Protein B-7.9-38.7GLU98, PHE250, ARG112
Protein C-9.1-52.1TRP45, HIS198, ASN76

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. nih.gov Computational methods play a significant role in SAR elucidation by identifying the key structural features of this compound that are responsible for its activity. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be used to develop mathematical models that correlate structural descriptors with biological activity. nih.gov These models can then be used to predict the activity of new, related compounds.

Prediction of Spectroscopic Parameters

Computational methods can also be used to predict the spectroscopic properties of this compound, which can aid in its experimental characterization. For example, quantum chemical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as its Infrared (IR) and Raman vibrational frequencies. nih.govnih.gov These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound.

Biological Interaction Hypotheses and Mechanistic Studies Non Human/non Clinical Focus

Exploration as a Scaffold for Ligand Design

The piperidin-4-ol moiety is a well-recognized scaffold in medicinal chemistry due to its structural rigidity, three-dimensional character, and the presence of functional groups (hydroxyl and amino groups) that can be readily modified to interact with biological targets. The propylamino substituent at the 3-position introduces an additional vector for chemical modification, allowing for the exploration of chemical space and the potential for tuning pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.

In principle, the 1-Amino-3-propylpiperidin-4-ol scaffold could be explored for the design of ligands targeting a variety of receptors and enzymes. The amino group can serve as a key hydrogen bond donor or acceptor, or as a point for further chemical elaboration to introduce pharmacophoric features. The hydroxyl group can also participate in hydrogen bonding interactions within a target's binding site. The stereochemistry of the substituents on the piperidine (B6355638) ring would be a critical factor in determining the orientation of the molecule within a binding pocket and, consequently, its biological activity.

In Vitro Studies of Molecular Target Interactions

To understand the potential biological activity of this compound, a series of in vitro studies would be necessary. These studies would aim to identify and characterize its interactions with specific molecular targets.

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the target receptor is competed with the test compound (this compound) at various concentrations. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) can be calculated, which reflects the binding affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.

Table 1: Hypothetical Receptor Binding Affinity Data for this compound

Receptor Target Radioligand Ki (nM)
Receptor X [³H]-Ligand A Data Not Available
Receptor Y [¹²⁵I]-Ligand B Data Not Available

This table is for illustrative purposes only, as no specific receptor binding data for this compound has been found in the scientific literature.

To assess the potential of this compound as an enzyme inhibitor, kinetic analyses would be performed. These studies involve measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the substrate and the inhibitor. By analyzing the data, for example using Lineweaver-Burk plots, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki) can be determined.

Table 2: Hypothetical Enzyme Inhibition Data for this compound

Enzyme Target Substrate Mode of Inhibition Ki (µM)
Enzyme A Substrate 1 Data Not Available Data Not Available
Enzyme B Substrate 2 Data Not Available Data Not Available

This table is for illustrative purposes only, as no specific enzyme inhibition data for this compound has been found in the scientific literature.

Mechanistic Insights into Biochemical Pathways (e.g., Plant Growth Regulation)

While there is no direct evidence for the effect of this compound on plant growth, a related but more complex compound, 1-propyl-4-(3'-amino-1',2',4'-triazolo-3'-thiopropinyl) piperidin-4-ol, has been investigated for its growth-stimulating activity in spring wheat. The mechanism of action for such compounds could involve the modulation of plant hormone signaling pathways, nutrient uptake, or stress response mechanisms. To elucidate the specific mechanism of this compound, studies on its effects on plant cell cultures, gene expression analysis of key pathway components, and metabolomic profiling would be necessary.

Design Principles for Modulators of Biological Systems

The design of biologically active molecules based on the this compound scaffold would follow established principles of medicinal chemistry. Structure-activity relationship (SAR) studies would be crucial to understand how modifications to the scaffold affect biological activity. For example, the length and branching of the propyl chain, the nature of the substitution on the amino group, and the stereochemistry of the piperidine ring would be systematically varied. Computational modeling and docking studies could be employed to predict the binding modes of designed analogs to their target proteins, thereby guiding the synthetic efforts towards more potent and selective compounds.

Pre-Clinical Evaluation of Biological Selectivity (In Vitro Assays)

A critical aspect of drug discovery is to ensure that a compound interacts selectively with its intended target to minimize off-target effects. The biological selectivity of this compound would be evaluated by screening it against a panel of related and unrelated receptors and enzymes. For example, if the compound is designed as a selective inhibitor of a particular kinase, it would be tested against a broad panel of other kinases to assess its selectivity profile. A highly selective compound would exhibit high affinity for its primary target and significantly lower affinity for other tested targets.

Table 3: Hypothetical In Vitro Selectivity Profile of this compound

Target IC50 / Ki
Primary Target Data Not Available
Off-Target 1 Data Not Available
Off-Target 2 Data Not Available

This table is for illustrative purposes only, as no specific in vitro selectivity data for this compound has been found in the scientific literature.

Future Research Directions and Translational Potential

Development of Novel and Efficient Synthetic Pathways

The efficient construction of polysubstituted piperidine (B6355638) rings is a significant focus of modern organic synthesis. rsc.org While specific synthetic routes for 1-Amino-3-propylpiperidin-4-ol are not extensively documented in mainstream literature, future research can draw from established methodologies for similar structures. A particularly relevant approach involves the regio- and stereospecific aminolysis of an appropriate epoxide precursor, such as 1-N-protected-3,4-epoxypiperidine. researchgate.net Research has demonstrated the synthesis of trans-3-amino-1-benzylpiperidin-4-ols through the ring-opening of 1-benzyl-3,4-epoxypiperidine using reagents prepared from diisobutylaluminum hydride (DIBAL-H) and various amines. researchgate.net This method offers a promising strategy for accessing the trans isomer of the target compound.

Future synthetic research could focus on:

Asymmetric Synthesis: Developing enantioselective routes to obtain specific stereoisomers of this compound, which is crucial as the biological activity of chiral molecules often resides in a single enantiomer. nih.gov

Catalytic Hydrogenation: Exploring the catalytic hydrogenation of corresponding substituted pyridine (B92270) precursors, a method that has proven effective for accessing various piperidine derivatives. nih.gov

Multi-component Reactions: Designing one-pot, multi-component reactions that assemble the piperidine core and install the desired substituents in a single, efficient process, thereby improving atom economy and reducing synthesis time. nih.gov

Flow Chemistry: Adapting known synthetic routes to continuous flow processes to enhance scalability, safety, and reproducibility for potential large-scale production.

Advanced Functionalization for Scaffold Diversification

The existing functional groups on this compound (a secondary amine on the ring, a primary amino group on the propyl chain, and a hydroxyl group) provide rich opportunities for creating derivative libraries. Advanced functionalization strategies can further modify the piperidine scaffold itself.

Key areas for future research include:

Selective N-Functionalization: Developing protocols for the selective acylation, alkylation, or arylation of either the ring nitrogen or the primary amino group on the side chain. This would allow for the introduction of a wide range of substituents to modulate properties like solubility, lipophilicity, and target binding.

O-Functionalization: Utilizing the hydroxyl group for ether or ester formation, enabling the attachment of various molecular fragments.

C–H Functionalization: A state-of-the-art approach involves the direct functionalization of C–H bonds on the piperidine ring. researchgate.net Techniques such as photoredox catalysis or transition-metal-catalyzed reactions could be employed to introduce aryl or alkyl groups at positions C2, C3, or C4, creating analogs with distinct three-dimensional shapes. scinapse.ionih.gov This strategy avoids the need for pre-functionalized starting materials and allows for late-stage diversification, which is highly valuable in medicinal chemistry. cam.ac.uk

The table below illustrates potential diversification points on the this compound scaffold.

Table 1: Potential Sites for Advanced Functionalization
Site Functional Group Potential Modifications Rationale for Diversification
N1 Ring Nitrogen (Secondary Amine) Alkylation, Arylation, Acylation Modulate pharmacokinetic properties, introduce target-specific moieties.
C4 Hydroxyl Group Etherification, Esterification Improve metabolic stability, act as a handle for prodrug strategies.
N-propyl Primary Amine Amidation, Reductive Amination Introduce diverse side chains for exploring structure-activity relationships.
C2/C5/C6 Methylene (B1212753) Groups (C-H bonds) C-H Arylation, Alkylation Alter the scaffold's 3D geometry, access novel chemical space. researchgate.netnih.gov

Chemoinformatic and Machine Learning Approaches in Compound Design

Chemoinformatics and machine learning (ML) are transforming drug discovery by enabling the rapid in silico evaluation of virtual compounds. nih.govnih.gov For this compound, these computational tools can guide the design of derivatives with optimized properties.

Future directions in this area include:

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models for libraries of virtual derivatives to predict their biological activity against specific targets. nih.gov This involves generating molecular descriptors for each compound and correlating them with activity using ML algorithms.

ADMET Prediction: Using ML models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of designed analogs, helping to prioritize compounds with favorable drug-like properties for synthesis.

De Novo Design: Employing generative ML models to design novel molecules based on the this compound scaffold that are predicted to have high affinity for a particular biological target.

Reaction Prediction: Utilizing AI to predict the outcomes and optimal conditions for the synthesis and functionalization reactions, accelerating the development of efficient chemical routes. cam.ac.uk

The following table provides a hypothetical example of data that could be generated using chemoinformatic approaches to guide compound design.

Table 2: Hypothetical Chemoinformatic Analysis of Virtual Derivatives
Derivative ID Modification on Scaffold Predicted IC₅₀ (nM) Predicted Lipophilicity (LogP) Predicted Toxicity Risk
Parent This compound >10,000 0.8 Low
Deriv-001 N1-Benzoyl 5,210 2.5 Low
Deriv-002 4-O-Benzyl 2,150 3.1 Medium
Deriv-003 N-propyl-acetamide 8,500 0.6 Low
Deriv-004 C2-Phenyl (via C-H functionalization) 780 3.5 Low

Exploration of New Biological Targets and Pathways for Pre-Clinical Investigation

The piperidine scaffold is present in drugs targeting a wide range of biological classes, including enzymes, G-protein coupled receptors (GPCRs), and ion channels. researchgate.net Derivatives of this compound could be investigated for activity across multiple therapeutic areas.

Potential areas for pre-clinical investigation:

Neurodegenerative Diseases: Substituted piperidines have been investigated as agents for Alzheimer's disease, for example, by targeting acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). ajchem-a.com The functional groups on this compound could be elaborated to mimic known ligands for these targets.

Infectious Diseases: The piperidinol core is a feature in compounds with demonstrated anti-tuberculosis activity. nih.gov Screening a library of derivatives against Mycobacterium tuberculosis and other pathogens could identify novel anti-infective agents.

Oncology: The piperidine ring is a key component of many kinase inhibitors and other anticancer agents. researchgate.net The scaffold can be used to orient functional groups in three-dimensional space to achieve potent and selective interactions within the ATP-binding pocket of kinases.

Pain and Inflammation: Piperidine derivatives are well-represented in analgesics, including opioids. The scaffold could be used to design novel ligands for targets involved in pain pathways, such as nociceptin (B549756) or mu receptors. nih.gov

The table below summarizes potential biological targets for derivatives based on the known activities of related piperidine compounds.

Table 3: Potential Biological Targets for Pre-Clinical Investigation
Therapeutic Area Potential Biological Target(s) Rationale
Neurodegeneration AChE, BuChE, BACE1 Piperidine analogs have shown promise as anti-Alzheimer's agents. ajchem-a.com
Infectious Disease InhA, MmpL3 (M. tuberculosis) Piperidinol-containing compounds exhibit anti-tuberculosis activity. nih.gov
Oncology Tyrosine Kinases, Serine/Threonine Kinases The piperidine scaffold is a privileged structure in kinase inhibitor design. researchgate.net
Pain Management Mu-opioid receptor, Nociceptin receptor Aryl piperidinol cores are known to interact with these pain-related targets. nih.gov

Integration of this compound into Complex Molecular Architectures

Beyond its direct use in creating simple derivatives, this compound can serve as a chiral building block for the synthesis of more complex, three-dimensional molecular structures. Such sp³-rich scaffolds are in high demand in drug discovery as they can offer improved selectivity and pharmacokinetic properties compared to flat, aromatic compounds. pharmaceutical-business-review.comenamine.net

Future research could focus on using this compound to construct:

Spirocyclic Systems: The ring nitrogen and another functional group could be used to annulate a second ring, creating a spirocyclic piperidine.

Fused Bicyclic Scaffolds: Intramolecular cyclization reactions could be designed to form fused ring systems, such as indolizidine or quinolizidine (B1214090) alkaloids, which are common in natural products.

Bridged Architectures: The compound could serve as a starting point for creating rigid, bridged piperidine analogs, which can precisely position substituents for optimal target engagement. pharmaceutical-business-review.com

Peptidomimetics: The amino and hydroxyl functionalities allow the molecule to be incorporated into peptide-like structures to mimic secondary structures or to serve as constrained amino acid surrogates.

By leveraging this piperidine derivative as a versatile starting material, chemists can access novel and complex molecular frameworks that are otherwise difficult to synthesize, thereby expanding the accessible chemical space for drug discovery. rsc.org

Q & A

Q. What are the recommended synthetic routes for 1-Amino-3-propylpiperidin-4-ol, and how can reaction efficiency be optimized?

Methodological Answer:

  • Synthetic Pathways : The compound can be synthesized via condensation reactions or multi-step functionalization of piperidine precursors. For example, analogous piperidine derivatives have been synthesized using 1-propylpiperidine-4-one as a starting material, followed by amino group introduction via reductive amination or nucleophilic substitution .
  • Optimization Strategies :
    • Catalysis : Use Lewis acids (e.g., ZnCl₂) or transition-metal catalysts to enhance reaction rates.
    • Temperature Control : Maintain temperatures between 60–80°C to balance reactivity and side-product formation.
    • Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization for high-purity yields .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

  • IR Spectroscopy : Prioritize NH/OH stretches (3200–3500 cm⁻¹) and C-N/C-O vibrations (1100–1250 cm⁻¹) to confirm functional groups.
  • NMR Analysis :
    • ¹H NMR : Look for piperidine ring protons (δ 2.5–3.5 ppm, multiplet) and propyl chain signals (δ 0.9–1.6 ppm).
    • ¹³C NMR : Identify quaternary carbons (e.g., piperidine C4-OH at δ 70–75 ppm) and amine-bearing carbons (δ 40–50 ppm) .
  • Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water to prevent environmental contamination.
  • First Aid : For skin contact, wash immediately with soap and water. For inhalation, move to fresh air and administer oxygen if necessary .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Steric Effects : The 3-propyl group creates steric hindrance at the piperidine C3 position, reducing accessibility for bulky electrophiles. Use smaller reactants (e.g., methyl iodide) or polar aprotic solvents (DMF) to enhance reactivity.
  • Electronic Effects : The C4-OH group increases electron density at adjacent carbons, favoring SN2 mechanisms. Computational modeling (DFT) can predict regioselectivity in substitution reactions .

Q. What strategies can resolve contradictions in reported biological activity data for piperidine derivatives like this compound?

Methodological Answer:

  • Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature) and cell lines. For plant growth studies, use Arabidopsis thaliana as a model organism to compare results .
  • Data Validation : Combine in vitro assays (e.g., enzyme inhibition) with in silico docking (AutoDock Vina) to cross-validate target interactions.
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. What in silico methods are suitable for predicting the binding affinity of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Suite or AutoDock to simulate interactions with receptors (e.g., GPCRs or kinases). Focus on hydrogen bonding with the C4-OH and amine groups.
  • Molecular Dynamics (MD) : Run 100-ns simulations (GROMACS) to assess binding stability under physiological conditions.
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond donors/acceptors) using MOE or Phase .

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Feasible Synthetic Routes

Reactant of Route 1
1-Amino-3-propylpiperidin-4-ol
Reactant of Route 2
1-Amino-3-propylpiperidin-4-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.